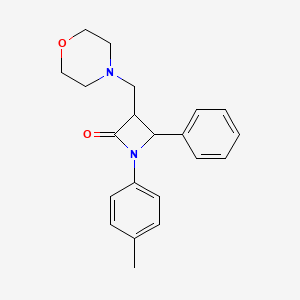

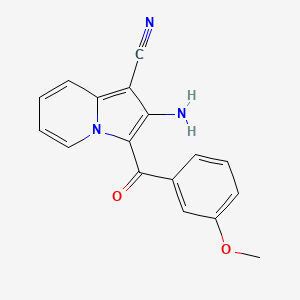

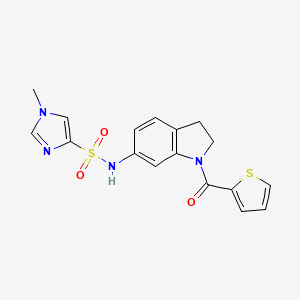

2-Amino-3-(3-methoxybenzoyl)indolizine-1-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Amino-3-(3-methoxybenzoyl)indolizine-1-carbonitrile” is a chemical compound. It is a derivative of indolizine, which is a nitrogen-containing heterocycle . Indolizine derivatives are known for their potential biological activities and some even have excellent fluorescence properties, making them useful as organic fluorescent molecules for biological and material applications .

Synthesis Analysis

Indolizine derivatives can be synthesized through various methods. One approach involves the cyclocondensation of 2-pyridylacetate with various benzophenones, followed by the aldol condensation of the pyridinium intermediate . Another method involves the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of Et3N . The reaction gives a dihydropyridin-1 (2 H )-yl anion, which upon Thorpe–Ziegler-type cyclization provides indolizines .Chemical Reactions Analysis

An attempt to effect exhaustive alkylation of 2-amino-1-(benzimidazol-2-yl)-3-(4-methoxybenzoyl) indolizine with alkyl iodides in boiling acetone led to the formation of 6,6-dimethyl-8-(4-methoxybenzoyl)-6,7-dihydrobenzo[4′,5′]imidazo[1′,2′: 1,6]pyrimido[5,4-a]indolizine instead of expected N-alkyl derivatives .Aplicaciones Científicas De Investigación

Synthetic Pathways and Derivative Formation

The study of indolizine derivatives, including 2-Amino-3-(3-methoxybenzoyl)indolizine-1-carbonitrile, reveals their importance in synthetic organic chemistry. These compounds serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. For example, the synthesis of dialkyl heteroarylmethylphosphonates and alkylthio(heteroaryl)methylphosphonates demonstrates the versatility of indolizine derivatives. These reactions proceed through various steps, including the conversion to O,O-thiocarbonates and subsequent homolytic cleavage, leading to new heteroarylmethylphosphonates. This process showcases the potential of indolizine derivatives in synthesizing compounds with potential biological activities (Drescher, Öhler, & Zbiral, 1991).

Photoluminescent Properties

Indolizine derivatives exhibit unique photoluminescent behaviors. The study on 6-Amino-8-cyanobenzo[1,2-b]indolizines highlights their reversible pH-dependent optical properties, showcasing an uncommon blue shift in fluorescence emission upon protonation. This finding opens up new avenues for developing photoluminescent materials with potential applications in sensors and optical devices. The efficient synthesis from indole-2-carboxaldehydes enables the production of variously substituted versions of this nucleus to fine-tune optical and pH effects (Outlaw, Zhou, Bragg, & Townsend, 2016).

Combinatorial Chemistry Applications

The catalyst-free combinatorial synthesis of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives illustrates the utility of indolizine derivatives in green chemistry. This method employs a four-component reaction in water at ambient temperature, demonstrating an eco-friendly approach to generating a diverse library of compounds that could be screened for various biological activities (Kumaravel & Vasuki, 2009).

Novel Pyrimidine and Fused Pyrimidine Derivatives

The preparation of pyrimidine derivatives starting from indolizine compounds underscores the significance of these derivatives in medicinal chemistry. The reaction sequences leading to various pyrimidine derivatives from 4-Amino-2-(benzylthio)-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile exhibit the potential for the discovery of new therapeutic agents. Although the synthesized compounds did not show antiviral activity in the tested study, the methodology provides a basis for future explorations in drug discovery (Mahmoud, El-ziaty, Ismail, & Shiba, 2011).

Direcciones Futuras

Propiedades

IUPAC Name |

2-amino-3-(3-methoxybenzoyl)indolizine-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2/c1-22-12-6-4-5-11(9-12)17(21)16-15(19)13(10-18)14-7-2-3-8-20(14)16/h2-9H,19H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UANIFWNSWLUNNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C#N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(3-methoxybenzoyl)indolizine-1-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4'-Methyl-n*2*-pyrimidin-2-yl-[4,5']bithiazolyl-2,2'-diamine hydrobromide](/img/structure/B2923354.png)

![1-(4-Bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2923355.png)

![6-((3,4-dimethylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2923362.png)

![N-[2-(3-Fluoro-4-methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2923367.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2923368.png)